molecular formula C21H20FN5O B2606140 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone CAS No. 1058248-72-8

2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone

Cat. No.: B2606140
CAS No.: 1058248-72-8
M. Wt: 377.423
InChI Key: LHMHMFZSZJQYFS-UHFFFAOYSA-N
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Description

2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone is a complex organic compound that features a fluorophenyl group, a pyridazinyl group, and a piperazinyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone typically involves multi-step organic reactions. The process may start with the preparation of intermediate compounds such as 2-fluorobenzaldehyde, pyridazine derivatives, and piperazine derivatives. These intermediates are then subjected to various coupling reactions, such as nucleophilic substitution and condensation reactions, under controlled conditions to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity. The use of continuous flow reactors and automated synthesis equipment can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized using reagents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents like thionyl chloride or nucleophiles like amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its pharmacological properties, including potential therapeutic effects.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)ethanone shares structural similarities with other fluorophenyl and pyridazinyl derivatives.
  • Compounds such as 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)propanone and 2-(2-Fluorophenyl)-1-(4-(6-(pyridin-2-yl)pyridazin-3-yl)piperazin-1-yl)butanone.

Uniqueness

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for targeted research and potential therapeutic applications.

Properties

IUPAC Name

2-(2-fluorophenyl)-1-[4-(6-pyridin-2-ylpyridazin-3-yl)piperazin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20FN5O/c22-17-6-2-1-5-16(17)15-21(28)27-13-11-26(12-14-27)20-9-8-19(24-25-20)18-7-3-4-10-23-18/h1-10H,11-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LHMHMFZSZJQYFS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C2=NN=C(C=C2)C3=CC=CC=N3)C(=O)CC4=CC=CC=C4F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20FN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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